Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate
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Overview
Description
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyano group, and a trifluoromethylsulfonyl group. It has been studied for its potential as an antiplatelet agent and its ability to inhibit platelet aggregation .
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoromethylsulfonyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate involves its interaction with the P2Y12 receptor, a key player in platelet aggregation . By binding to this receptor, the compound inhibits the activation of platelets, thereby preventing clot formation. This interaction induces conformational changes in the receptor, which disrupts the signaling pathways involved in platelet activation .
Comparison with Similar Compounds
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate can be compared with other P2Y12 receptor antagonists, such as AZD1283 . While both compounds share a similar mechanism of action, this compound exhibits enhanced metabolic stability and a superior safety profile . Other similar compounds include clopidogrel and ticagrelor, which are also used as antiplatelet agents but differ in their chemical structure and pharmacokinetic properties .
Properties
Molecular Formula |
C26H27F3N4O8S2 |
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Molecular Weight |
644.6 g/mol |
IUPAC Name |
ethyl 6-[4-[benzylsulfonyl(prop-2-enyl)carbamoyl]piperidin-1-yl]-5-cyano-2-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C26H27F3N4O8S2/c1-3-12-33(42(36,37)17-18-8-6-5-7-9-18)24(34)19-10-13-32(14-11-19)22-20(16-30)15-21(25(35)40-4-2)23(31-22)41-43(38,39)26(27,28)29/h3,5-9,15,19H,1,4,10-14,17H2,2H3 |
InChI Key |
PKZISFYIBWTCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)N(CC=C)S(=O)(=O)CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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